4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, a fluorine atom at the 6th position of the quinoline ring, and a piperidin-1-ylcarbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidin-1-ylcarbonyl Group: This step involves the acylation of the quinoline core with piperidin-1-ylcarbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The final step involves the sulfonylation of the dimethylphenyl ring using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-Dimethylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline
- 4-[(2,5-Dimethylphenyl)sulfonyl]-6-bromo-3-(piperidin-1-ylcarbonyl)quinoline
Uniqueness
4-(2,5-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-15-6-7-16(2)21(12-15)30(28,29)22-18-13-17(24)8-9-20(18)25-14-19(22)23(27)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTUIOHZZGPOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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